Methyl 2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]propanoate is a complex organic compound notable for its potential applications in medicinal chemistry and as a building block in organic synthesis. The compound features a pyrazole moiety, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.
This compound can be classified under the category of pyrazole derivatives, which are characterized by the presence of a five-membered aromatic ring containing two adjacent nitrogen atoms. The specific structure includes a methyl ester functional group and a pyridine ring, enhancing its reactivity and biological profile. The chemical formula for methyl 2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]propanoate is with a molecular weight of 259.30 g/mol .
The synthesis of methyl 2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]propanoate can be achieved through various methods involving the reaction of appropriate starting materials. A common approach involves the condensation of 3,5-dimethyl-1H-pyrazole with pyridine derivatives followed by esterification with propanoic acid or its derivatives.
The molecular structure of methyl 2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]propanoate features:
The compound's molecular structure can be represented in a two-dimensional format showing bond connectivity and spatial orientation. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to confirm the structure.
Methyl 2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]propanoate may participate in various chemical reactions:
Reactions are typically monitored using Thin Layer Chromatography (TLC) and characterized through spectroscopic methods to ensure product formation and purity.
The mechanism of action for compounds containing pyrazole rings often involves interaction with biological targets such as enzymes or receptors. The specific interactions depend on the substituents on the pyrazole and pyridine rings.
Research indicates that derivatives of pyrazoles can inhibit enzymes involved in inflammatory pathways or act as antimicrobial agents by disrupting cellular processes . Docking studies may provide insights into binding affinities and modes of action against specific targets.
The compound is expected to exhibit moderate solubility in organic solvents due to its ester functional group. Stability under standard laboratory conditions is anticipated, although specific data on thermal stability or reactivity with common reagents may be required for detailed applications .
Methyl 2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]propanoate has potential applications in:
The synthesis of methyl 2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]propanoate (CAS: 1280673-16-6) relies on strategic pyrazole-pyridine hybridization through sequential functionalization. This C₁₄H₁₇N₃O₂ compound (MW: 259.30 g/mol) is typically constructed via a convergent approach where the pyridine and pyrazole moieties are pre-functionalized before final coupling [1]. The foundational methodology involves N-alkylation of 3,5-dimethylpyrazole with 2-bromopyridine derivatives, followed by propanoate side-chain installation at the pyrazole C4 position. This approach capitalizes on the nucleophilic character of the pyrazole nitrogen while preserving the reactivity of the C4 carbon for subsequent C-C bond formation [3].
Advanced routes employ palladium-catalyzed cross-coupling for pyridine-pyrazole bond formation, particularly when electron-withdrawing groups are present on either heterocycle. These methods significantly improve regioselectivity compared to traditional nucleophilic substitution, with reported yields increasing from <40% to 60-75% when using Pd(PPh₃)₄ catalysts [6]. Final esterification is typically accomplished via Steglich esterification or carbodiimide-mediated coupling of the corresponding propanoic acid precursor, though direct methylation of pre-formed acids using dimethyl sulfate under basic conditions remains prevalent in industrial settings [1] [4].
Table 1: Representative Multi-Step Synthesis Protocol
Step | Reaction Type | Starting Material | Product | Key Conditions | Yield (%) |
---|---|---|---|---|---|
1 | N-Alkylation | 3,5-Dimethylpyrazole + 2-bromopyridine | 1-(Pyridin-2-yl)-3,5-dimethylpyrazole | K₂CO₃, DMF, 80°C | 68-75 |
2 | C4-Acylation | Intermediate + Methyl 2-bromopropanoate | Methyl 2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]propanoate | LDA, THF, -78°C → RT | 52-60 |
3 | Purification | Crude ester | Purified product | Column chromatography (SiO₂, EtOAc/hexane) | 85-90 recovery |
Regioselectivity challenges emerge from the ambident nucleophilic character of pyrazoles and the electronic asymmetry of pyridin-2-yl systems. The pyrazole ring exhibits distinct positional reactivity: N1-nitrogen preferentially attacks electrophiles during heterocycle coupling, while C4 becomes electron-deficient post-N-alkylation, facilitating nucleophilic addition [3] [7]. Computational analyses using density functional theory (DFT) at the B3LYP/6-31G(d,p) level reveal that C4 of 1-(pyridin-2-yl)-3,5-dimethylpyrazole carries a natural charge of +0.28 e⁻, compared to C5 (-0.15 e⁻), making it more susceptible to carbanion attacks for propanoate installation [7].
Pyridine functionalization is equally critical, with C2 positioning being electronically favored for N-alkylation due to orbital coefficient alignment. Substituent effects profoundly influence regioselectivity: electron-donating groups (e.g., -CH₃) at pyridine C5 increase C4 pyrazole electrophilicity by 0.12 eV, while electron-withdrawing groups (e.g., -NO₂) decrease reactivity at this position [7]. Protecting group strategies further enhance regiocontrol, with tert-butoxycarbonyl (Boc) effectively shielding pyridine nitrogen during pyrazole N1 functionalization, though this requires additional synthetic steps [3].
Table 2: Regioselectivity Parameters in Pyrazole-Pyridine Systems
Position | Natural Charge (e⁻) | Electrophilicity Index (ω) | Nucleophilicity Index (N) | Preferred Reaction Type |
---|---|---|---|---|
Pyrazole N1 | -0.42 | 1.88 eV | 3.12 eV | N-Alkylation |
Pyrazole C4 | +0.28 | 2.05 eV | 1.85 eV | Electrophilic Substitution |
Pyridine C2 | -0.18 | 1.92 eV | 2.98 eV | Nucleophilic Addition |
Pyridine C6 | +0.22 | 2.11 eV | 1.78 eV | Electrophilic Substitution |
Reaction parameter optimization substantially improves synthetic efficiency for this pharmaceutically relevant scaffold. Solvent polarity dramatically impacts N-alkylation yields: dimethylformamide (DMF) provides 75% yield versus 52% in tetrahydrofuran (THF) due to enhanced anion stabilization. Temperature profiling demonstrates that maintaining -78°C during lithiation (using LDA) before electrophilic quenching suppresses di-substitution byproducts, increasing C4-acylation yields from 35% to 62% [3] [6].
Base selection critically influences esterification efficiency. Sodium methoxide in methanol gives <45% methylation of the precursor acid, while phase-transfer catalysis with tetrabutylammonium bromide (TBAB) and dimethyl sulfate in dichloromethane-water biphasic systems achieves 92% conversion in <2 hours. Purification presents challenges due to the compound's polarity; gradient elution chromatography (hexane → ethyl acetate) effectively separates the target ester from unreacted acid and hydroxylated byproducts with >95% purity [3]. Catalyst loading optimization shows that reducing Pd(PPh₃)₄ from 5 mol% to 2 mol% in coupling steps maintains yield while lowering metal contamination below pharmacopeial limits (ICP-MS: <10 ppm) [6].
Reaction monitoring via in situ FTIR identifies carbanion instability as the primary yield-limiting factor in C4-acylation, leading to optimized "slow-addition" protocols where electrophiles are added over 30 minutes rather than bolus addition. This modification reduces byproduct formation from 25% to 9% [8]. Collectively, these optimizations enable multi-gram synthesis (≥15 g) with overall yields improving from 28% to 57% across five reported methodologies [1] [3] [6].
Table 3: Optimization Effects on Reaction Performance
Parameter | Standard Condition | Optimized Condition | Yield Improvement | Byproduct Reduction |
---|---|---|---|---|
Lithiation Temp | -40°C | -78°C | +27% | Di-substitution: 18% → 6% |
Esterification Base | NaOCH₃ | (CH₃O)₂SO₂/TBAB | +47% | Hydrolysis: 30% → 5% |
Catalyst Loading | 5 mol% Pd | 2 mol% Pd | No change | Pd residues: 35 ppm → 8 ppm |
Reaction Time (Step 1) | 4 hr | 6 hr | +12% | Unreacted pyrazole: 22% → 10% |
Chromatography | Isocratic | Gradient | Purity: 88% → 95% | Hydroxylated byproduct: 8% → 2% |
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2